1-(Trifluoromethyl)cyclopentan-1-amine

Description

Significance of Fluorine Incorporation in Organic Molecules for Advanced Applications

The incorporation of fluorine atoms or fluorine-containing groups, such as the trifluoromethyl (CF3) group, into organic molecules can dramatically alter their properties. researchgate.netacs.org Fluorine is the most electronegative element, and its small atomic size allows it to act as a bioisostere for hydrogen, yet it imparts profoundly different electronic effects. omicsonline.org The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which lends exceptional thermal and metabolic stability to fluorinated compounds. nih.govmdpi.com

Key property modifications resulting from fluorination include:

Enhanced Lipophilicity: The trifluoromethyl group, in particular, significantly increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes. mdpi.comcymitquimica.com

Metabolic Stability: The strength of the C-F bond makes fluorinated sites resistant to metabolic degradation by enzymes, often prolonging the in vivo half-life of a drug candidate. mdpi.comnih.gov

Modulation of Basicity: The strong electron-withdrawing nature of the trifluoromethyl group can lower the basicity (pKa) of nearby amine groups, which can influence a molecule's solubility and interaction with biological targets. omicsonline.org

Conformational Control: Fluorine substitution can influence molecular conformation due to steric and electronic effects, which can lead to more selective binding to target proteins or receptors. st-andrews.ac.uk

Improved Binding Affinity: Fluorine atoms can participate in various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, potentially enhancing the binding affinity of a ligand to its biological target. nih.gov

These unique attributes have made organofluorine compounds indispensable in the development of pharmaceuticals, agrochemicals, and advanced materials. researchgate.netacs.org Approximately 20% of all commercialized medicines contain at least one fluorine atom, a testament to the transformative impact of fluorination in drug discovery. mdpi.com

| Property | Fluorine (F) | Hydrogen (H) |

|---|---|---|

| Van der Waals Radius (Å) | 1.47 | 1.20 |

| Electronegativity (Pauling Scale) | 3.98 | 2.20 |

| Bond Dissociation Energy (C-X, kJ/mol) | ~485 (C-F) | ~414 (C-H) |

Overview of Cyclic Amines as Privileged Structural Motifs in Chemical Science

Cyclic amines, also known as saturated N-heterocycles, are ring structures where at least one carbon atom is replaced by a nitrogen atom. youtube.com These structures, including pyrrolidines, piperidines, and cyclopentylamines, are ubiquitous in nature and synthetic chemistry. acs.orgnih.gov They are considered "privileged structural motifs" in medicinal chemistry because they are frequently found in biologically active compounds and can interact with multiple, diverse biological targets. nih.govmdpi.com

The prevalence of cyclic amines in pharmaceuticals stems from several key features:

They provide a rigid three-dimensional scaffold that can be functionalized to present substituents in precise spatial orientations for optimal target engagement.

The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating strong interactions with biological macromolecules.

The basicity of the amine can be tuned to optimize solubility, cell permeability, and pharmacokinetic properties. mdpi.com

They serve as versatile synthetic building blocks for the construction of more complex molecular architectures. escholarship.org

Many clinically used drugs and natural products incorporate cyclic amine structures, highlighting their fundamental importance in the design of bioactive molecules. acs.orgmdpi.com

Contextualization of 1-(Trifluoromethyl)cyclopentan-1-amine within Fluorinated Cycloalkane Chemistry

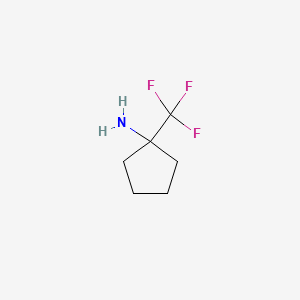

This compound is a chemical compound that merges the structural features of both a cyclic amine and a fluorinated alkane. Its structure consists of a five-membered cyclopentane (B165970) ring bearing both an amine (-NH2) group and a trifluoromethyl (-CF3) group attached to the same carbon atom (the C1 position). This geminal arrangement (having two substituents on the same atom) is noteworthy, as it places the strongly electron-withdrawing CF3 group directly adjacent to the basic amine group, significantly influencing the electronic properties of the amine.

This compound is a member of the broader class of fluorinated cycloalkanes, which are emerging as important motifs in drug discovery and materials science. researchgate.net The synthesis of such molecules allows for the exploration of chemical space by combining the conformational constraints of a carbocyclic ring with the unique properties conferred by fluorine. beilstein-journals.orgnih.gov this compound, often available as its hydrochloride salt to improve solubility and stability, serves as a specialized building block. cymitquimica.comcapotchem.com It provides a pre-formed scaffold containing the valuable α-trifluoromethyl-substituted amine motif on a cyclopentyl core, enabling its direct incorporation into more complex target molecules.

| Property | Value |

|---|---|

| CAS Number | 1202865-05-1 |

| Molecular Formula | C6H11ClF3N |

| Molecular Weight | 189.61 g/mol |

Interdisciplinary Relevance: Organic Synthesis, Medicinal Chemistry, and Materials Science Scaffolds

The structure of this compound positions it at the intersection of several scientific disciplines, making it a molecule of significant interdisciplinary interest.

Organic Synthesis: As a functionalized building block, this compound is a valuable tool for synthetic chemists. cymitquimica.com It allows for the rapid introduction of a trifluoromethylated quaternary center on a cyclopentane ring, a structural motif that can be challenging to construct through other methods. Its primary amine handle provides a reactive site for a wide array of chemical transformations, such as amide bond formation, alkylation, and reductive amination, facilitating the synthesis of diverse molecular libraries.

Medicinal Chemistry: The combination of a cyclic amine scaffold and a trifluoromethyl group makes this compound particularly attractive for drug discovery. acs.org The cyclopentane ring provides a defined conformational framework, while the CF3 group can enhance metabolic stability and membrane permeability. mdpi.commdpi.com This scaffold could be incorporated into lead compounds to fine-tune their pharmacological profiles, including binding affinity, selectivity, and pharmacokinetics. The α-trifluoromethyl amine motif is a key feature in several bioactive compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(trifluoromethyl)cyclopentan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N/c7-6(8,9)5(10)3-1-2-4-5/h1-4,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDSDDJKOGFRGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679140 | |

| Record name | 1-(Trifluoromethyl)cyclopentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202965-57-8 | |

| Record name | 1-(Trifluoromethyl)cyclopentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 1 Trifluoromethyl Cyclopentan 1 Amine

Electronic and Steric Influence of the Trifluoromethyl Group on Amine Reactivity

The trifluoromethyl group is a powerful modulator of molecular properties due to its unique combination of high electronegativity and significant steric bulk compared to a methyl group. mdpi.com Its presence directly adjacent to the amine nitrogen in 1-(trifluoromethyl)cyclopentan-1-amine governs the fundamental reactivity of the amino functionality.

Modulation of Nucleophilicity and Electrophilicity

The primary electronic effect of the trifluoromethyl group is its strong electron-withdrawing nature, exerted through a powerful negative inductive effect (-I). mdpi.com The three highly electronegative fluorine atoms pull electron density away from the α-carbon. This effect is relayed to the adjacent nitrogen atom, significantly reducing the electron density of its lone pair.

A direct consequence of this diminished electron density is a marked decrease in the amine's nucleophilicity . Nucleophilicity, the ability of an atom to donate its electron pair to an electrophile, is fundamentally dependent on the availability of that electron pair. For this compound, the lone pair on the nitrogen is held more tightly and is less available for donation compared to its non-fluorinated analog, cyclopentylamine (B150401). Research on similar amines has shown that an α-trifluoromethyl group can reduce nucleophilicity by several orders of magnitude. masterorganicchemistry.com This renders the amine less reactive towards common electrophiles in nucleophilic substitution or addition reactions.

Conversely, while the amine itself becomes less nucleophilic, the electron withdrawal by the CF3 group can increase the electrophilicity of the α-carbon, although this effect is less pronounced in the context of the amine's typical reactions. The primary role of the amine is to act as a nucleophile.

The steric influence of the trifluoromethyl group also plays a crucial role. Although sometimes considered sterically similar to an ethyl or isopropyl group, the CF3 group is significantly bulkier than a methyl group. mdpi.comresearchgate.net This steric hindrance can physically obstruct the approach of electrophiles to the nitrogen's lone pair, further reducing the amine's effective nucleophilicity, especially in reactions with sterically demanding electrophiles. nih.gov

| Property | Influence of Trifluoromethyl (CF3) Group | Comparison with Methyl (CH3) Group |

| Electronic Effect | Strong electron-withdrawal (-I effect) | Weak electron-donation (+I effect) |

| Nucleophilicity | Significantly Decreased | Baseline/Enhanced |

| Steric Hindrance | Increased Bulk | Lower Bulk |

Impact on Acidity and Basicity (pKa) of the Amine Functionality

The basicity of an amine is quantified by the pKa of its conjugate acid (R-NH3+). A lower pKa value indicates a weaker base. The potent electron-withdrawing effect of the α-trifluoromethyl group has a profound impact on the basicity of this compound.

By pulling electron density away from the nitrogen atom, the CF3 group destabilizes the corresponding ammonium (B1175870) cation (the conjugate acid). researchgate.net This destabilization means that the protonated form is more acidic (more likely to donate its proton) and, consequently, the parent amine is a weaker base. Studies on various α-trifluoromethyl amines consistently show a significant decrease in basicity compared to their non-fluorinated counterparts. nih.gov For instance, the pKa of ethylamine's conjugate acid is approximately 10.67, while progressive fluorination at the α-position leads to a dramatic drop in pKa. nih.govalfa-chemistry.com

| Compound | Structure | Approximate pKa of Conjugate Acid (BH+) | Effect of Substituent |

| Cyclopentylamine | C5H9-NH2 | 10.6 organicchemistrydata.org | Reference (Alkyl) |

| 2,2,2-Trifluoroethylamine | CF3CH2-NH2 | 5.7 nih.gov | -4.9 units (vs. Ethylamine) |

| This compound | c-C5H8(CF3)-NH2 | Estimated 6-7 | Significant decrease due to α-CF3 |

Table data is based on cited literature values for analogous compounds to illustrate the expected trend.

This reduction in basicity is a critical factor in its chemical reactivity, influencing its behavior in acid-base reactions and its suitability as a ligand or catalyst in chemical transformations.

Reaction Pathways of the Cyclopentan-1-amine Moiety

Despite its reduced reactivity, the amine functionality in this compound can still participate in a variety of chemical transformations, including nucleophilic substitutions and the formation of novel ring systems.

Nucleophilic Substitution Reactions

The lone pair of electrons on the amine nitrogen allows it to act as a nucleophile, attacking electrophilic centers to form new carbon-nitrogen bonds. Common examples include reactions with alkyl halides, acyl chlorides, and anhydrides to form secondary amines, amides, and sulfonamides, respectively.

However, due to the attenuated nucleophilicity caused by the α-CF3 group, these reactions often require more forcing conditions (e.g., higher temperatures, stronger bases, or more reactive electrophiles) compared to similar reactions with unsubstituted cyclopentylamine. masterorganicchemistry.com For example, in an acylation reaction, the amine will react with an acyl chloride to form an N-acyl derivative. This reaction is fundamental in peptide synthesis and the creation of various pharmacologically relevant amide structures. The reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, would yield the corresponding sulfonamide.

Electrophilic Addition Reactions

The term "electrophilic addition" typically refers to reactions where an electrophile adds across a π-bond, such as in an alkene or alkyne. The cyclopentane (B165970) ring in this compound is saturated and therefore does not undergo electrophilic addition reactions.

However, the amine itself can react with certain electrophiles in what can be considered an addition-type process. For example, the amine can react with carbonyl compounds like aldehydes and ketones to form an imine (or Schiff base) through a nucleophilic addition-elimination mechanism. The initial step is the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. The reduced nucleophilicity of the fluorinated amine may slow this reaction, potentially requiring acid catalysis to activate the carbonyl electrophile.

Cyclization Reactions for Novel Fused-Ring Systems

This compound is a valuable building block for synthesizing novel heterocyclic compounds, particularly those containing fused-ring systems. The amine group provides a handle for intramolecular reactions to form new rings.

One common strategy involves a multi-step sequence where the amine is first reacted with a molecule containing a second functional group. The resulting intermediate can then undergo an intramolecular cyclization. For example, reacting the amine with a β-keto ester could lead to the formation of an enamine, which could then be cyclized under thermal or acidic conditions to form a fused heterocyclic system, such as a dihydropyridine (B1217469) or related structure.

Furthermore, α-trifluoromethyl amines can be utilized in cascade reactions. For instance, reaction with suitable precursors could lead to the in-situ formation of imines, which can then participate in intramolecular cycloadditions or other ring-closing reactions to construct complex polycyclic frameworks bearing a trifluoromethyl group at a bridgehead position. researchgate.net The synthesis of fused pyrazoles from β-amino cyclic ketones represents a related strategy that highlights the utility of cyclic amines in constructing complex heterocyclic systems.

Reactivity Associated with the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is a unique substituent that significantly influences the chemical and physical properties of a molecule. Its strong electron-withdrawing nature and the high strength of the carbon-fluorine bonds dictate its reactivity.

Activation of the robust C-F bonds in a trifluoromethyl group is a challenging yet synthetically valuable transformation. While no specific studies on C-F bond activation in this compound have been reported, insights can be drawn from research on other trifluoromethylated compounds. Generally, C-F bond activation can be achieved through various strategies, including the use of strong Lewis acids, transition metal catalysts, or electrochemical methods.

For instance, Lewis acids can coordinate to a fluorine atom, facilitating its abstraction as a fluoride (B91410) ion and generating a difluoro-stabilized carbocation. This approach has been demonstrated in the selective single C-F bond activation of trifluoromethyl groups on cyclopropanes. It is plausible that under similar conditions, this compound could undergo a related transformation, potentially leading to the formation of a difluorocyclopentyl iminium ion, which could then be trapped by nucleophiles.

Transition metal-catalyzed C-F activation often involves oxidative addition of the C-F bond to a low-valent metal center. This has been a key step in the development of methods for the hydrodefluorination and cross-coupling of trifluoromethyl arenes. The presence of the amine group in this compound might influence this process through coordination to the metal center, potentially directing or inhibiting the C-F activation.

The trifluoromethyl group can participate in various radical reactions. The CF₃ radical is a key intermediate in many trifluoromethylation reactions. While reactions of the trifluoromethyl group in this compound are not well-documented, the introduction of this group often proceeds via radical pathways. For example, the addition of a trifluoromethyl radical to an imine precursor of this compound would be a plausible synthetic route.

Conversely, the presence of the trifluoromethyl group can influence radical reactions at other positions of the cyclopentane ring. The strong inductive effect of the CF₃ group would destabilize adjacent radical intermediates, making radical abstraction of the α-proton less likely.

Recent advancements have focused on the generation of α-trifluoromethyl-alkyl carbon-centered radicals, which can then undergo further reactions. For instance, visible-light-mediated approaches can be used for carbonyl trifluoromethylative amination to produce β-trifluoromethyl tertiary alkylamines, proceeding through a radical mechanism. rsc.org This suggests that radical intermediates involving the trifluoromethyl-bearing carbon of structures analogous to this compound are accessible and can participate in productive chemical transformations. rsc.org

Detailed Mechanistic Elucidation of Synthetic Transformations

Understanding the reaction mechanisms for the synthesis of α-trifluoromethyl amines is crucial for optimizing reaction conditions and extending their scope. Common strategies for the synthesis of these compounds include the reduction of trifluoromethyl imines, nucleophilic addition to trifluoromethyl imines, and, more recently, biocatalytic methods. nih.govnih.gov

The catalytic enantioselective reduction of trifluoromethyl-substituted imines is a prevalent method. nih.gov The mechanism of these reactions, whether through hydrogenation or transfer hydrogenation, often involves the coordination of the imine to a chiral metal catalyst. The stereochemical outcome is determined by the facial selectivity of hydride delivery to the imine carbon. The stereoisomerism of the starting imine (E/Z) can be critical in achieving high enantioselectivity. nih.gov For the synthesis of this compound, a precursor cyclopentanone (B42830) would be condensed with an amine, followed by trifluoromethylation and reduction, or a trifluoromethylated ketone could be subjected to reductive amination.

Nucleophilic additions to trifluoromethyl imines, such as the Strecker reaction to form α-trifluoromethyl α-amino acids, provide another important synthetic route. nih.gov Mechanistic studies of these reactions often point to a transition state where the nucleophile, the imine, and a catalyst are assembled in a highly organized manner to control stereoselectivity.

Recent biocatalytic approaches, such as N-H bond insertion reactions catalyzed by engineered enzymes, offer novel mechanistic pathways. nih.gov In these systems, a metal-containing active site, often an iron-porphyrin complex, generates a carbene intermediate that then inserts into the N-H bond of an amine. Density functional theory (DFT) calculations have been employed to model the intermediates and transition states in these enzymatic reactions to rationalize the observed enantioselectivity. nih.gov

Computational and Experimental Approaches to Reaction Mechanism Probing

A combination of computational and experimental techniques is essential for a thorough understanding of the reaction mechanisms involving α-trifluoromethyl amines.

Experimental Approaches:

Kinetic Studies: Monitoring reaction rates under varying concentrations of reactants, catalysts, and additives can provide insights into the rate-determining step and the composition of the transition state.

Intermediate Trapping: The use of trapping agents to intercept and characterize fleeting intermediates can provide direct evidence for a proposed reaction pathway.

Isotope Labeling Studies: The strategic placement of isotopes (e.g., deuterium) can help to elucidate bond-breaking and bond-forming steps in the mechanism.

Spectroscopic Analysis: Techniques such as in-situ IR and NMR spectroscopy can be used to observe the formation and consumption of intermediates during a reaction.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations are a powerful tool for modeling reaction pathways. They can be used to calculate the geometries and energies of reactants, intermediates, transition states, and products. This information can be used to determine the activation energies for different possible pathways and to predict the regio- and stereoselectivity of a reaction. For example, DFT studies have been used to analyze the role of the trifluoromethyl group in influencing the reactivity and selectivity of cycloaddition reactions. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of molecules and can be particularly useful for studying enzyme-catalyzed reactions where protein conformational changes can play a crucial role.

While specific studies on this compound are lacking, the application of these combined experimental and computational methodologies to this molecule and its reactions would undoubtedly provide a deeper understanding of its chemical behavior and facilitate the development of new synthetic applications.

Advanced Structural Elucidation and Spectroscopic Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of fluorinated organic molecules. nih.gov The presence of ¹H, ¹³C, and ¹⁹F nuclei in 1-(Trifluoromethyl)cyclopentan-1-amine allows for a multi-faceted analysis of its molecular framework and stereochemistry.

High-resolution 1D NMR provides fundamental information about the chemical environment of each nucleus.

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the eight methylene (B1212753) (CH₂) protons of the cyclopentane (B165970) ring. These protons are diastereotopic due to the chiral center at C1. The signals would likely appear in the upfield region, with their chemical shifts influenced by the proximity to the electron-withdrawing trifluoromethyl (CF₃) and amino (NH₂) groups. The two amine protons would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹⁹F NMR: As a highly sensitive nucleus with a wide chemical shift range, ¹⁹F NMR is particularly diagnostic for fluorinated compounds. wikipedia.org The trifluoromethyl group in this molecule would give rise to a sharp singlet in a proton-decoupled spectrum. Its chemical shift, typically in the range of -60 to -80 ppm relative to a CFCl₃ standard, is characteristic of a CF₃ group attached to a quaternary carbon. wikipedia.org

¹³C NMR: The carbon spectrum would display distinct signals for each carbon atom. The quaternary carbon (C1) bonded to both the CF₃ and NH₂ groups would be significantly deshielded. The CF₃ carbon would appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The four methylene carbons of the cyclopentane ring would have distinct chemical shifts, further confirming the molecule's asymmetry. Long-range C-F couplings (²JCCF, ³JCCCF) can also be observed, providing additional structural information. rsc.org

Table 1: Predicted NMR Chemical Shifts (δ) and Key Couplings for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Expected Multiplicity & Coupling |

|---|---|---|---|

| ¹H | -NH₂ | Variable (e.g., 1.5-3.0) | Broad singlet |

| ¹H | -CH₂- (ring) | ~1.5-2.5 | Complex multiplets |

| ¹³C | C1 (-C(CF₃)NH₂) | ~60-75 | Quartet (due to ²JCF) |

| ¹³C | -CH₂- (ring) | ~20-40 | Singlets or complex multiplets with C-F coupling |

| ¹³C | -CF₃ | ~120-130 | Quartet (due to ¹JCF, ~280 Hz) |

| ¹⁹F | -CF₃ | ~ -70 to -80 | Singlet (proton decoupled) |

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex signals and mapping the connectivity and spatial relationships within the molecule. nih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling network between protons on adjacent carbon atoms within the cyclopentane ring, helping to trace the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is crucial for assigning the ¹³C signals of the protonated ring carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. Key expected correlations would include those from the ring protons to the quaternary C1 carbon and the CF₃ carbon, definitively confirming the attachment of the trifluoromethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. NOESY would be instrumental in determining the preferred conformation of the cyclopentane ring (e.g., envelope or half-chair) and the spatial orientation of the substituents. scribd.com

Solid-state NMR (ssNMR) provides insights into the structure and dynamics of molecules in the crystalline state. marquette.edu For this compound, ¹³C and ¹⁹F ssNMR could be used to study polymorphs, which are different crystal packings of the same molecule. Furthermore, techniques like ¹H-¹⁵N correlation experiments (if isotopically labeled) could directly probe intermolecular hydrogen bonding involving the amine groups, which dictates the supramolecular architecture in the solid state. nih.gov

X-ray Crystallography for Precise Molecular Architecture of Derivatives

While the crystal structure of this compound itself is not prominently available in the literature, X-ray crystallography of its derivatives provides invaluable, precise data on bond lengths, bond angles, and torsional angles. For instance, studies on related trifluoromethyl-substituted cyclopenta[b]indolines reveal key structural parameters. nih.gov In such structures, the C-F bond lengths in the trifluoromethyl group typically average around 1.34-1.36 Å, and the F-C-F bond angles are close to the tetrahedral angle but slightly compressed (around 106-108°) due to fluorine-fluorine repulsions. nih.gov The analysis would also definitively establish the puckering of the cyclopentane ring and the relative orientation of the substituents in the solid state. researchgate.net

Mass Spectrometry for Mechanistic Pathway Analysis and Adduct Identification

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural confirmation. The electron ionization (EI) mass spectrum of this compound (molar mass: 155.14 g/mol ) would be expected to show a molecular ion peak ([M]⁺) at m/z 155.

The fragmentation pathways would likely be dominated by cleavages adjacent to the nitrogen atom (α-cleavage), a characteristic feature of amines. miamioh.edu Key fragmentation processes would include:

Loss of the trifluoromethyl radical (•CF₃): This would lead to a significant fragment ion at m/z 86 ([M-69]⁺).

α-Cleavage within the ring: Fission of the C1-C2 bond could lead to the loss of an ethyl radical (•C₂H₅), resulting in an ion at m/z 126.

Ring fragmentation: The cyclopentane ring can undergo fragmentation, such as the loss of an ethene molecule (C₂H₄), a common pathway for cyclic alkanes, leading to various smaller fragments. docbrown.info

Loss of HF: Rearrangement followed by the elimination of a neutral hydrogen fluoride (B91410) molecule could produce an ion at m/z 135 ([M-20]⁺).

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 155 | [C₆H₁₀F₃N]⁺ | Molecular Ion [M]⁺ |

| 135 | [C₆H₉F₂N]⁺ | Loss of HF |

| 126 | [C₄H₆F₃N]⁺ | α-Cleavage, loss of •C₂H₅ |

| 86 | [C₅H₁₀N]⁺ | α-Cleavage, loss of •CF₃ |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

N-H vibrations: The primary amine group would exhibit characteristic N-H stretching vibrations in the IR spectrum, typically appearing as two bands in the 3300-3500 cm⁻¹ region. The N-H bending (scissoring) mode would be observed around 1600-1650 cm⁻¹.

C-H vibrations: Aliphatic C-H stretching from the cyclopentane ring would be visible just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), while CH₂ bending vibrations would appear around 1450-1470 cm⁻¹.

C-F vibrations: The most intense and characteristic bands in the IR spectrum would be the C-F stretching modes of the trifluoromethyl group, which are expected to be very strong and appear in the 1100-1350 cm⁻¹ region. dntb.gov.ua

C-N and C-C vibrations: The C-N stretching vibration would be found in the 1000-1250 cm⁻¹ range, often coupled with other vibrations. C-C stretching of the ring would result in weaker bands in the fingerprint region (800-1200 cm⁻¹).

Conformational studies can be performed by analyzing spectral changes upon variations in temperature or solvent. The existence of different conformers of the cyclopentane ring could lead to the appearance of distinct vibrational bands, and their relative intensities can provide information on the conformational equilibrium. nih.gov

Table 3: Predicted Principal Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity (IR) |

|---|---|---|

| 3300-3500 | N-H stretch (asymmetric & symmetric) | Medium |

| 2850-2960 | C-H stretch (aliphatic) | Medium-Strong |

| 1600-1650 | N-H bend (scissoring) | Medium |

| 1450-1470 | C-H bend (scissoring) | Medium |

| 1100-1350 | C-F stretch | Very Strong |

| 1000-1250 | C-N stretch | Medium |

Lack of Specific Research Data Hinders Detailed Computational Analysis of this compound

Computational chemistry is a powerful tool for elucidating the electronic structure, molecular properties, and reactivity of novel compounds. Methodologies such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Natural Bond Orbital (NBO) analysis are routinely employed to provide fundamental insights into the behavior of molecules. nih.govdntb.gov.ua DFT calculations, for instance, are instrumental in determining optimized geometries and electronic properties. researchgate.net FMO analysis helps in understanding chemical reactivity by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netwikipedia.orgyoutube.com NBO analysis provides a framework for studying charge transfer and intramolecular interactions. researchgate.net

Furthermore, Molecular Dynamics (MD) simulations offer a way to explore the conformational landscapes and solvation effects of molecules over time, which is crucial for understanding their behavior in different environments. mdpi.com The analysis of noncovalent interactions, particularly hydrogen bonding, is also vital for predicting the supramolecular chemistry and biological activity of compounds.

However, a thorough search of scientific databases and computational chemistry literature did not yield specific studies that have applied these theoretical methods to this compound. While there is extensive research on related fluorinated compounds and various cyclopentane derivatives, the specific combination of the trifluoromethyl group and the amino group on the same carbon of a cyclopentane ring has not been the subject of detailed computational investigation in the public domain.

The absence of such studies means that data for molecular properties, orbital energies, charge distributions, conformational preferences, and specific intermolecular interactions for this compound are not available. Consequently, a detailed article structured around its computational and theoretical profile cannot be generated at this time. Further experimental and theoretical research is required to characterize this compound and elucidate its chemical and physical properties.

Computational and Theoretical Studies

Analysis of Noncovalent and Intermolecular Interactions

Fluorine-Specific Interactions

The trifluoromethyl (-CF3) group in 1-(Trifluoromethyl)cyclopentan-1-amine is a dominant feature influencing its intermolecular interactions. The high electronegativity of fluorine atoms creates significant partial positive charges on the carbon atom and partial negative charges on the fluorine atoms. This polarity governs a range of non-covalent interactions that are crucial for crystal packing and molecular recognition.

Theoretical studies on various fluorinated organic molecules have characterized several types of fluorine-specific interactions, which are presumed to be significant in the solid state of this compound. rsc.org These interactions, while individually weak, can collectively exert a strong influence on the supramolecular architecture. Key interactions include:

F...F Interactions: Interactions between fluorine atoms of neighboring molecules are a subject of ongoing research. Depending on the C-F...F-C geometry, these can be either attractive or repulsive. Computational analyses help to distinguish between different types of contacts and their energetic contributions. rsc.org

F...O and F...N Interactions: The fluorine atoms can act as lone pair acceptors, interacting with electron-rich oxygen or nitrogen atoms. In the context of this compound, interactions between the fluorine atoms and the nitrogen atom of the amine group in adjacent molecules could be a feature of its crystal packing.

C-H...F Interactions: These are a form of weak hydrogen bond where a C-H bond acts as the donor and a fluorine atom as the acceptor. Given the presence of C-H bonds on the cyclopentyl ring, these interactions are expected to be prevalent.

F...π Interactions: The electron-rich fluorine atoms can interact with aromatic π-systems. While this compound itself lacks an aromatic ring, this interaction is relevant when considering its binding to aromatic biological targets or its co-crystallization with aromatic compounds.

Topological analyses of electron density, derived from quantum chemical calculations, can quantify the nature and strength of these interactions, characterizing them as closed-shell interactions typical of non-covalent bonds. rsc.org The analysis of electrostatic potentials can further reveal the attractive nature of these fluorine-mediated contacts. rsc.org

Cation-π Interactions in Protonated Forms

Under physiological or acidic conditions, the primary amine group of this compound will be protonated, forming a cyclopentylammonium cation. This cationic center can engage in favorable non-covalent interactions with electron-rich π-systems, such as aromatic rings found in amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) of biological targets. nih.govproteopedia.org This is known as a cation-π interaction.

The key features of this interaction are:

Nature of the Interaction: It is primarily an electrostatic interaction between the positive charge of the cation and the partial negative charge of the quadrupole moment of the aromatic π-electron cloud. proteopedia.org

Biological Significance: Cation-π interactions can be energetically significant, contributing 2-5 kcal/mol to binding affinities, making them comparable in strength to hydrogen bonds and salt bridges in biological systems. nih.govcaltech.edu They are frequently observed in protein structures and are crucial for molecular recognition and ligand binding. nih.govcaltech.edu

Theoretical calculations, such as Density Functional Theory (DFT), are employed to model and quantify these interactions. By calculating the binding energy between the protonated form of this compound and an aromatic molecule like benzene, the strength of the cation-π interaction can be predicted.

| Interaction Type | Interacting Partners | Typical Energy (kcal/mol) |

| Cation-π | Protonated Amine (-NH3+) & Phenyl Ring | 2 - 5 |

| Hydrogen Bond | Amine (-NH2) & Carbonyl (C=O) | 3 - 7 |

| Salt Bridge | Protonated Amine (-NH3+) & Carboxylate (-COO-) | 5 - 10 |

This table provides a general comparison of the strength of non-covalent interactions relevant in biological systems.

Hirshfeld Surface Analysis for Crystal Packing Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.govmdpi.com It partitions the crystal space into regions where the electron distribution of a pro-molecule dominates that of the pro-crystal. By mapping various properties onto this surface, one can gain detailed insights into the nature and relative importance of different intermolecular contacts.

For a molecule like this compound, a Hirshfeld analysis would involve:

Generation of the Hirshfeld Surface: The surface is generated based on a calculated or experimentally determined crystal structure.

Mapping Properties: Properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) are mapped onto the surface. Red spots on the dnorm surface indicate close intermolecular contacts.

Based on analyses of other highly fluorinated compounds, a hypothetical Hirshfeld analysis for this compound would likely reveal the following major contributions to the crystal packing: nih.govresearchgate.net

| Contact Type | Expected Contribution (%) | Description |

| H...F / F...H | High | Represents hydrogen bonding between the amine and ring hydrogens with fluorine atoms. |

| F...F | Significant | Contacts between trifluoromethyl groups on adjacent molecules. nih.gov |

| H...H | Significant | Interactions between the hydrogen atoms on the cyclopentyl rings. |

| C...H / H...C | Moderate | van der Waals interactions involving carbon and hydrogen atoms. |

| N...H / H...N | Moderate | Hydrogen bonding involving the amine group. |

| C...F / F...C | Low | Interactions between carbon and fluorine atoms. nih.gov |

This table presents hypothetical percentage contributions for this compound based on published data for structurally related fluorinated molecules. Actual values would require experimental crystal structure data.

This analysis provides a quantitative fingerprint of the intermolecular environment, highlighting the dominant role of fluorine in directing the crystal structure.

Theoretical Insights into Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and activation energies. For reactions involving this compound, theoretical studies can be used to:

Map Potential Energy Surfaces: Calculations can trace the energy profile of a reaction pathway, identifying the lowest energy path from reactants to products.

Characterize Transition States: The geometry and energy of transition states (the highest energy point along a reaction coordinate) can be calculated. This information is crucial for understanding reaction rates and selectivity.

Investigate Reaction Kinetics: By calculating activation energies, it is possible to predict how temperature and other factors will influence the rate of a reaction.

For example, theoretical studies could be applied to understand the synthesis of this compound, such as the mechanism of adding a trifluoromethyl group to a cyclopentanone (B42830) imine precursor. mdpi.com Such a study would involve locating the transition state for the nucleophilic addition and calculating the associated energy barrier. This can help in optimizing reaction conditions to improve yield and selectivity.

Similarly, the metabolic pathways of this compound could be investigated computationally. By modeling the interaction of the molecule with metabolic enzymes (e.g., Cytochrome P450), potential sites of metabolism can be identified, and the reaction mechanisms for the formation of metabolites can be explored.

Advanced Applications and Derivatization in Chemical Research

Organic Synthesis Applications

1-(Trifluoromethyl)cyclopentan-1-amine hydrochloride is recognized as a versatile building block in chemical research and development. researchgate.net Its structure, featuring a reactive primary amine on a cyclopentane (B165970) ring bearing a trifluoromethyl group, allows for its use in the construction of a variety of more complex molecular architectures.

Versatile Building Block for the Construction of Complex Fluorinated Molecules

The presence of both a primary amine and a trifluoromethyl group on a cyclopentane core makes this compound a valuable synthon for creating intricate fluorinated molecules. Primary amines are fundamental functional groups in organic synthesis, participating in a vast array of chemical transformations. This reactivity allows for the facile introduction of the trifluoromethylcyclopentyl motif into larger, more complex structures.

The amine group can undergo standard transformations such as acylation, alkylation, arylation, and sulfonylation, enabling the construction of amides, secondary and tertiary amines, and sulfonamides. These reactions are pivotal in the assembly of a diverse range of organic compounds. Furthermore, the amine can serve as a nucleophile in ring-forming reactions, leading to the synthesis of novel heterocyclic systems containing the trifluoromethylcyclopentyl moiety. The development of synthetic methods to access trifluoromethylated heterocycles is a significant area of organic chemistry, as many biologically active molecules possess a heterocyclic core. researchgate.net

Precursor in the Development of Novel Organic Materials

While specific applications of this compound in materials science are not extensively documented in publicly available literature, its structural features suggest potential as a precursor for novel organic materials. nih.gov The trifluoromethyl group is known to impart unique properties to materials, including thermal stability and altered electronic characteristics. The amine functionality provides a reactive handle for polymerization or for incorporation into larger macromolecular structures. For instance, it could potentially be used to create fluorinated polyamides or polyimines with tailored properties. Organofluorine compounds are of great importance in materials science, finding applications as liquid crystals, sensors, and nanomaterials. nih.gov

Medicinal Chemistry and Drug Design Principles

The application of fluorinated building blocks is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. researchgate.net this compound is explored in this field for its potential to confer desirable therapeutic effects. researchgate.net The trifluoromethyl group, in particular, is a key player in modulating the biological properties of a molecule.

Strategic Integration of the Trifluoromethyl Group for Modulating Biological Properties

The trifluoromethyl group is a distinctive substituent known for its strong electron-withdrawing nature. nih.gov Its incorporation into drug candidates is a significant strategy to fine-tune physicochemical characteristics and enhance the binding affinity of therapeutic compounds. nih.gov The presence of the CF3 group can influence the electronic properties of the entire molecule, which in turn can affect its reactivity and interaction with biological targets. researchgate.net

A primary reason for incorporating trifluoromethyl groups into drug candidates is to enhance their metabolic stability. nih.gov The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the trifluoromethyl group highly resistant to metabolic degradation by cytochrome P450 enzymes. nih.gov By replacing a metabolically labile group, such as a methyl group, with a trifluoromethyl group, medicinal chemists can block sites of metabolism, thereby increasing the drug's half-life and reducing the required dose. This "metabolic switching" is a common and effective strategy in drug design.

Lipophilicity, a measure of a compound's ability to dissolve in fats and lipids, is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethyl group is known to increase the lipophilicity of a molecule. nih.gov This enhanced lipophilicity can improve a drug's ability to cross biological membranes, such as the intestinal wall and the blood-brain barrier, potentially leading to better bioavailability. However, the increase in lipophilicity must be carefully balanced, as excessively high lipophilicity can lead to poor solubility and other undesirable effects. The trifluoromethyl group offers a way to fine-tune this property to achieve an optimal balance for a given drug target.

Below is an interactive data table summarizing the key properties and applications of this compound.

| Property/Application | Description |

| Chemical Formula | C6H10F3N |

| IUPAC Name | This compound |

| Role in Organic Synthesis | A versatile building block for introducing the trifluoromethylcyclopentyl moiety into complex molecules through reactions of the primary amine. |

| Key Functional Groups | Primary amine (-NH2), Trifluoromethyl (-CF3), Cyclopentyl ring |

| Medicinal Chemistry Relevance | Used to modulate biological properties of drug candidates. |

| Effect of Trifluoromethyl Group | Enhances metabolic stability by blocking metabolism. |

| Effect of Trifluoromethyl Group | Increases lipophilicity, potentially improving bioavailability. |

| Potential Material Science Use | As a precursor for novel fluorinated polymers and materials. |

Conformational Effects in Ligand-Target Interactions

The conformation of a ligand is a critical determinant of its binding affinity and selectivity for a biological target. The introduction of a trifluoromethyl group onto the cyclopentane ring of 1-aminocyclopentane is expected to have profound conformational effects. The bulky and highly electronegative trifluoromethyl group would likely influence the puckering of the cyclopentane ring. Cyclopentane rings are not planar and exist in various puckered conformations, such as the envelope and twist forms, which are in a dynamic equilibrium. The steric demand of the CF3 group would be expected to favor conformations that minimize steric clashes with other substituents and the amine group.

Furthermore, the gauche effect, an attraction between vicinal electron-withdrawing groups, could play a role in dictating the preferred rotamers about the C1-CF3 bond. This conformational restriction can pre-organize the molecule into a bioactive conformation, potentially reducing the entropic penalty upon binding to a target protein. However, without specific experimental data from techniques like NMR spectroscopy or X-ray crystallography for derivatives of this compound, any discussion on its precise conformational preferences remains speculative.

Design and Synthesis of Derivatives as Advanced Drug Scaffolds

The this compound moiety represents an intriguing scaffold for the design of novel drug candidates. The geminal arrangement of the amine and trifluoromethyl groups on the cyclopentane ring offers a three-dimensional exit vector for further chemical modifications.

Exploration of Analogues via Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) aims to generate a library of structurally diverse molecules from a common starting material. A hypothetical DOS strategy for this compound could involve the functionalization of the primary amine. This could be achieved through a variety of reactions such as acylation, sulfonylation, reductive amination, and urea (B33335) or thiourea (B124793) formation. By employing a diverse set of building blocks in these reactions, a wide range of analogues with varied physicochemical properties could be generated. However, no published studies detailing a DOS approach specifically utilizing this compound have been identified.

Rapid Analogue Synthesis (RAS) for Structure-Activity Relationship (SAR) Studies

Rapid Analogue Synthesis (RAS) is a crucial component of lead optimization in drug discovery, enabling the systematic exploration of Structure-Activity Relationships (SAR). For the this compound scaffold, RAS would focus on the rapid generation of analogues with subtle structural modifications to probe the key interactions with a biological target. This could involve, for instance, the synthesis of a series of amides with varying alkyl or aryl substituents to explore a hydrophobic binding pocket. The lack of specific biological targets and associated activity data for this scaffold in the public domain means that no concrete RAS studies can be reported.

Fragment-Based Drug Discovery Approaches

Fragment-Based Drug Discovery (FBDD) utilizes small molecular fragments (typically <300 Da) to identify initial hits that bind to a biological target. The this compound moiety itself could be considered a valuable fragment due to its three-dimensional nature and the presence of the trifluoromethyl group, which can be a useful probe for binding interactions. If this fragment were to show binding to a target, it could be grown or linked with other fragments to generate more potent leads. There is, however, no available literature to suggest that this specific fragment has been screened in FBDD campaigns.

Bioisosteric Replacement Strategies Involving the Trifluoromethylcyclopentane Moiety

Bioisosteric replacement is a strategy used to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, pharmacokinetic properties, or reducing toxicity. The trifluoromethyl group is a well-known bioisostere for various groups, including the methyl, chloro, and nitro groups. The entire 1-(trifluoromethyl)cyclopentyl moiety could be considered a bioisostere for other cyclic systems, such as a cyclohexyl or a phenyl ring, offering a more rigid and three-dimensional alternative. A notable study demonstrated the successful bioisosteric replacement of an aliphatic nitro group with a trifluoromethyl group in the design of CB1 receptor positive allosteric modulators, highlighting the potential of such strategies. However, specific examples involving the this compound scaffold are not documented.

Exploration of Scaffolds for Potential Biological Activity (Focus on Molecular Mechanism and Scaffold Efficacy)

The potential biological activity of derivatives of this compound can be inferred from the known properties of trifluoromethylated compounds. The CF3 group can enhance metabolic stability by blocking sites of oxidation and can increase binding affinity through favorable interactions with the target protein. The amine group provides a handle for introducing a wide range of functionalities that can interact with different biological targets.

Given the structural features, derivatives of this scaffold could potentially target enzymes, receptors, or ion channels. For example, the incorporation of this moiety into molecules targeting proteases could leverage the conformational rigidity and the potential for hydrogen bonding from the amine-derived functionality. However, without experimental data on the biological activity of any derivatives, any discussion of their molecular mechanism and scaffold efficacy would be entirely hypothetical.

Data Tables

Due to the absence of specific research findings on this compound and its derivatives in the public domain, no data tables can be generated.

Enzyme Inactivators and Modulators

The trifluoromethyl group is a key pharmacophore in the design of potent enzyme inhibitors, particularly mechanism-based inactivators. Derivatives of trifluoromethyl-substituted cyclopentane structures have shown significant promise in the selective modulation of aminotransferases, a class of enzymes crucial for amino acid metabolism.

For instance, a cyclopentane analog featuring a bis(trifluoromethyl) group was identified as a selective mechanism-based inactivator of human ornithine aminotransferase (hOAT), an enzyme implicated in the progression of hepatocellular carcinoma. nih.gov The inactivation mechanism involves the elimination of a fluoride (B91410) ion from one of the trifluoromethyl groups, which facilitates the covalent modification of a key lysine (B10760008) residue (Lys292) in the enzyme's active site. nih.gov This selective inactivation highlights the potential of the trifluoromethyl-cyclopentyl scaffold in designing targeted enzyme inhibitors. While this specific example uses a bis(trifluoromethyl) group, it underscores the reactivity imparted by the CF₃ group on a cyclopentane ring.

Similarly, cyclopentane-based structures with difluoro groups have been developed as inactivators of γ-aminobutyric acid aminotransferase (GABA-AT), an enzyme that degrades the inhibitory neurotransmitter GABA. nih.gov Inhibition of GABA-AT can lead to increased GABA levels, which is a therapeutic strategy for conditions like epilepsy and substance abuse. nih.gov The design of these molecules demonstrates that the fluorinated cyclopentane framework is a viable scaffold for creating potent and selective enzyme inactivators.

Antimicrobial Scaffold Potential

The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. The inclusion of trifluoromethyl groups is a recognized strategy for enhancing the potency and pharmacological profile of antimicrobial compounds. nih.gov While direct studies on the antimicrobial activity of this compound are not extensively documented, the proven efficacy of related structures provides a strong rationale for its potential as an antimicrobial scaffold.

Research has shown that derivatives of N-(trifluoromethyl)phenyl substituted pyrazoles are effective growth inhibitors of several antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. nih.gov These compounds not only inhibit bacterial growth but also prevent and eradicate biofilms, which are notoriously difficult to treat. nih.gov The trifluoromethyl group in these molecules is crucial for their activity. This suggests that incorporating the 1-(trifluoromethyl)cyclopentyl-amine moiety into heterocyclic systems known for antimicrobial properties could yield novel and potent antibacterial agents. The lipophilicity conferred by the CF₃ group can enhance the molecule's ability to penetrate bacterial cell membranes, a key factor in its mechanism of action.

Antineoplastic Activity of Derived Scaffolds

The trifluoromethyl group is a common feature in many modern anticancer drugs, where it enhances bioavailability and metabolic stability. nih.gov Scaffolds derived from or containing trifluoromethylated amines have shown significant potential in the development of new antineoplastic agents. researchgate.netmdpi.com

A variety of heterocyclic compounds incorporating trifluoromethyl groups have been synthesized and evaluated for their anticancer activity. For example, new thiazolo[4,5-d]pyrimidine (B1250722) derivatives containing a CF₃ group have demonstrated antiproliferative activity against several human cancer cell lines, including melanoma (A375, C32), prostate cancer (DU145), and breast cancer (MCF-7/WT). nih.gov In another study, a series of 2-(trifluoromethyl)quinolin-4-amine (B175998) derivatives were designed as microtubule-targeted agents and showed potent cytotoxicity against prostate cancer (PC3), chronic myelogenous leukemia (K562), and cervical cancer (HeLa) cell lines. researchgate.net One compound from this series exhibited an IC₅₀ value of 0.01 µM against HeLa cells. researchgate.net

Furthermore, a maleimide (B117702) derivative, 1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione (MI-1), has been identified as an inhibitor of several protein kinases and has shown antineoplastic action against human colon carcinoma HCT116 cells. mdpi.com These examples collectively demonstrate that the trifluoromethyl moiety is a valuable component in the design of anticancer drugs. The this compound scaffold provides a unique three-dimensional structure that can be used to develop novel kinase inhibitors or other antineoplastic agents.

| Scaffold Class | Example Compound | Cancer Cell Lines Tested | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Thiazolo[4,5-d]pyrimidines | 7-Chloro-3-phenyl-5-(trifluoromethyl) researchgate.netnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione | A375, C32, DU145, MCF-7/WT | Identified as the most active among newly synthesized compounds | nih.gov |

| Quinolin-4-amines | Compound 5e | PC3, K562, HeLa | 0.49 µM, 0.08 µM, 0.01 µM, respectively | researchgate.net |

| Pyrrole-2,5-diones | MI-1 | HCT116 (Colon Carcinoma) | Demonstrated antineoplastic action | mdpi.com |

Ligand Design for Specific Receptor Targets (e.g., Cannabinoid Receptors, Aminotransferases)

The unique steric and electronic properties of the trifluoromethyl group make it an excellent bioisostere for other chemical groups, enabling fine-tuning of ligand-receptor interactions. This is particularly evident in the design of ligands for cannabinoid receptors and aminotransferases.

Cannabinoid Receptors: The cannabinoid receptors, CB1 and CB2, are important targets for treating a range of conditions. The lipophilic side chain of cannabinoid ligands is a critical determinant of their binding affinity and potency. nih.gov Research into pyrazole-based cannabinoid ligands has shown that substituting a trifluoromethyl group for a tert-butyl group can lead to compounds with high affinity for the CB1 receptor, often in the nanomolar range. rsc.org In a comparative study, pentafluorosulfanyl (SF₅) substituted ligands, which are electronically similar to CF₃, generally showed slightly higher or equivalent CB1 receptor affinity compared to their trifluoromethyl counterparts. rsc.org These findings confirm that an electron-withdrawing group like CF₃ on an aromatic ring is a successful strategy in designing potent cannabinoid receptor antagonists. rsc.org The this compound scaffold could be used to develop novel cannabinoid ligands where the alicyclic core provides a different conformational constraint compared to the more common aromatic systems.

| Substitution Group | Relative Lipophilicity (log P) | CB1 Receptor Affinity (Ki) | Functional Activity | Reference |

|---|---|---|---|---|

| Trifluoromethyl (CF₃) | Baseline | Nanomolar range | CB1 neutral antagonists | rsc.org |

| Pentafluorosulfanyl (SF₅) | Higher than CF₃ | Slightly higher or equivalent to CF₃ | CB1 neutral antagonists | rsc.org |

Aminotransferases: As discussed previously, trifluoromethylated compounds are effective modulators of aminotransferases. nih.gov In the synthesis of chiral amines, ω-transaminases are highly valuable enzymes. One study demonstrated the use of an R-ω-transaminase (ATA117) for the amination of 3,5-bistrifluoromethylacetophenone to produce (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, a key chiral intermediate for certain pain therapeutics. mdpi.com The enzyme showed high efficiency and enantioselectivity for the trifluoromethylated substrate. mdpi.com This indicates that enzymes like aminotransferases can effectively process substrates containing the CF₃ group, opening avenues for using this compound as a substrate in biocatalytic processes to generate other valuable chiral molecules.

Catalysis and Ligand Design

Beyond its applications as a pharmacologically active scaffold, the structure of this compound makes it an intriguing candidate for use in catalysis, particularly in the design of chiral ligands for asymmetric synthesis.

Application as Chiral Ligands in Asymmetric Catalysis

Asymmetric catalysis, which enables the synthesis of enantiomerically pure compounds, relies heavily on the design of effective chiral ligands that can coordinate to a metal center. Chiral amines are a well-established class of ligands for this purpose. The presence of a stereocenter adjacent to the nitrogen atom in this compound, combined with the bulky and electron-withdrawing trifluoromethyl group, could provide a unique steric and electronic environment around a metal catalyst.

While direct applications of this specific amine as a ligand are not widely reported, the principles of asymmetric catalysis support its potential. For example, chiral monophosphine ligands, which, like amines, can coordinate to metals, have been used in palladium-catalyzed asymmetric reductions of allylic esters with excellent yields and enantioselectivities. pharm.or.jp Similarly, chiral aluminum(III) complexes have been used for the enantioselective hydrophosphonylation of trifluoromethyl ketones, achieving up to 90% enantiomeric excess (ee). nih.gov This demonstrates that metal complexes can effectively control the stereochemistry of reactions involving trifluoromethylated substrates. A chiral ligand derived from this compound could be employed in similar transformations, such as asymmetric hydrogenations or C-C bond-forming reactions. researchgate.net

Role in Transition Metal-Catalyzed Reactions

Transition metal-catalyzed reactions are fundamental to modern organic synthesis, and the development of novel ligands and substrates is key to expanding their scope. The trifluoromethyl group can significantly influence the outcome of these reactions. nih.gov

The formation of aryl-CF₃ bonds is an active area of research, often employing palladium, copper, or silver catalysts. nih.gov While this compound would more likely act as a ligand than a substrate in these specific trifluoromethylation reactions, its amine functionality is relevant to another major class of reactions: Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction forms C-N bonds and is a cornerstone of pharmaceutical synthesis. researchgate.net Ligands used in this reaction must be carefully designed to promote the desired catalytic cycle. A derivative of this compound could potentially serve as a ligand, where the CF₃ group could influence the stability and reactivity of the palladium catalyst. Furthermore, the development of transition metal-free methods for synthesizing complex amines, such as the synthesis of meta-trifluoromethylanilines from cyclopentanones, highlights the ongoing innovation in amine synthesis where derivatives of this compound could be valuable targets. researchgate.net

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 1-(Trifluoromethyl)cyclopentan-1-amine and its derivatives will increasingly move away from traditional methods that often rely on hazardous reagents. mdpi.com Research is focusing on creating more efficient, safer, and environmentally benign processes. A significant advancement is the development of methods that bypass the use of hydrogen fluoride (B91410) (HF), a highly toxic and corrosive chemical. researchgate.netnih.gov One promising approach involves the direct use of the mineral fluorspar (CaF₂) as the fluorine source. nih.gov By grinding CaF₂ with a potassium phosphate (B84403) salt in a ball-mill, researchers have created a powdered reagent, "Fluoromix," which can be used for fluorination under much milder conditions, potentially streamlining the supply chain and reducing the carbon footprint of the process. nih.gov

Biocatalysis also presents a sustainable pathway for producing enantioenriched α-trifluoromethylated amines. semanticscholar.org The use of engineered enzymes can facilitate reactions like N–H bond insertion with high selectivity and yield, offering a green alternative to conventional chemical catalysts. semanticscholar.org This chemoenzymatic approach is valuable for creating chiral building blocks for medicinal chemistry. semanticscholar.org

Integration with Artificial Intelligence and Machine Learning in Drug Discovery and Synthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and evaluation of new chemical entities. nih.gov For derivatives of this compound, generative AI algorithms can design vast libraries of novel, structurally related compounds that have never been synthesized. researchgate.netnih.gov These models can predict the physicochemical and biological properties of the designed molecules, such as their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as potential toxicity. nih.govsciencedaily.com

This in silico screening allows researchers to prioritize the most promising candidates for synthesis, dramatically reducing the time and cost associated with traditional trial-and-error approaches. nih.gov AI tools, such as graph neural networks, can analyze molecular structures to predict their binding affinity to specific biological targets, aiding in the identification of compounds with high efficacy and selectivity. nih.govnih.gov Furthermore, ML can optimize synthetic routes by predicting reaction outcomes and suggesting the most efficient conditions, thereby streamlining the path from digital design to physical compound.

Exploration of New Biological Targets and Mechanism-Based Design

The trifluoromethyl group is a powerful tool in mechanism-based drug design. Its strong electron-withdrawing nature can alter the pKa of nearby functional groups, such as the amine in this compound, which can modulate interactions with biological targets. mdpi.com This property allows the molecule to act as a bioisostere for other chemical groups, like an amide, influencing hydrogen bonding capabilities. researchgate.net

Future research will focus on leveraging these unique electronic properties to design potent and selective inhibitors for new biological targets. The metabolic stability conferred by the C-F bond is a significant advantage, as replacing a metabolically vulnerable site with a trifluoromethyl group can increase a drug's half-life and efficacy. mdpi.com By understanding the structure-activity relationships, scientists can rationally design analogues of this compound that bind more effectively to key enzymes or receptors involved in disease pathways, leading to the development of novel therapeutics for cancer, viral infections, and other conditions. wechemglobal.comresearchgate.net

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Optimizing the synthesis of fluorinated compounds requires precise control over reaction conditions. Advanced spectroscopic techniques are becoming indispensable for real-time, in situ monitoring of fluorination and trifluoromethylation reactions. Techniques such as in-line Fourier-transform infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, allow chemists to track the consumption of reactants and the formation of products and intermediates as the reaction happens.

This continuous monitoring provides detailed kinetic data and mechanistic insights, enabling the rapid optimization of parameters like temperature, pressure, and reagent stoichiometry. For reactions involving gases like fluoroform (CF₃H), a potent greenhouse gas, these analytical tools are crucial for ensuring its complete and safe consumption, thus improving both the efficiency and environmental sustainability of the process. The integration of these Process Analytical Technologies (PAT) is especially well-suited for continuous flow chemistry, which offers enhanced safety and scalability for handling challenging reagents.

| Spectroscopic Technique | Application in Synthesis Monitoring | Advantages |

| In-line FT-IR | Real-time tracking of functional group transformations. | Provides kinetic data, non-invasive, suitable for flow chemistry. |

| In-line NMR (¹H, ¹³C, ¹⁹F) | Quantitative analysis of reactants, products, and intermediates. ¹⁹F NMR is highly specific for fluorinated species. | Highly quantitative, provides detailed structural information, ensures complete reagent consumption. |

| 2D-IR Spectroscopy | Studying molecular interactions and structural changes during a reaction. | Provides detailed understanding of reaction dynamics and mechanisms. |

| Time-Resolved IR (TRIR) | Investigating reaction dynamics on ultrafast timescales. | Elucidates reaction mechanisms and kinetics of very fast steps. |

Multiscale Computational Modeling for Complex Biological Systems

Understanding the journey of a drug molecule from administration to its target requires a holistic view that spans multiple biological scales. Multiscale computational modeling integrates data across different temporal and spatial domains, from the quantum level of molecular interactions to the macroscopic level of organ systems. This approach allows for the simulation of how a compound like this compound behaves within a complex biological environment.

Synthesis of Polyfluorinated and Multi-Functionalized Analogues

Future research will extend beyond the single trifluoromethyl group to the synthesis of polyfluorinated and multi-functionalized analogues of this compound. Introducing additional fluorine atoms or other functional groups onto the cyclopentane (B165970) ring can further modulate the compound's physicochemical and biological properties.

For example, the synthesis of multiply deoxyfluorinated sugars has shown that polyfluorination can significantly alter protein affinity and metabolic stability. Similarly, creating derivatives of the cyclopentane core with various functional groups—such as hydroxyls, carboxyls, or different aryl groups—can generate a library of new compounds with diverse biological activities. These synthetic efforts will provide new building blocks for drug discovery and materials science, expanding the utility of the core trifluoromethyl-cyclopentylamine scaffold.

Green Chemistry Approaches in Fluorination Reactions

The principles of green chemistry are central to the future of synthesizing fluorinated compounds. The goal is to minimize environmental impact by reducing waste, lowering energy consumption, and using less hazardous chemicals. mdpi.com Emerging sustainable practices in organofluorine chemistry include electrochemical and photochemical fluorination, which use electricity or light, respectively, to drive reactions, often under milder conditions and with greater selectivity. mdpi.com

The development of environmentally friendly fluorination reagents, such as fluorinated ionic liquids or polymers, offers safer alternatives to traditional toxic agents. Another key strategy is the use of flow chemistry, which allows for better control over reaction conditions, improves safety when handling hazardous materials, and can be scaled up more efficiently than traditional batch processes. These green approaches are not only beneficial for the environment but also enhance the safety and economic viability of manufacturing compounds like this compound.

| Green Chemistry Approach | Description | Key Benefits |

| Electrochemical Fluorination | Uses electricity to facilitate fluorination reactions. | Reduces the need for toxic chemical reagents, improves selectivity. |

| Photochemical Fluorination | Uses visible light, often with a photocatalyst, to drive the reaction. mdpi.com | Operates under mild conditions, avoids harsh reagents, highly sustainable. mdpi.com |

| Use of Novel Reagents | Employs safer fluorine sources like fluorinated ionic liquids or direct use of minerals like fluorspar. nih.gov | Lower toxicity, improved recyclability, reduced environmental impact. researchgate.net |

| Continuous Flow Chemistry | Reactions are performed in a continuously flowing stream rather than in a batch. | Enhanced safety, better process control, improved scalability, efficient for gas-liquid reactions. |

| Biocatalysis | Utilizes enzymes to catalyze stereoselective fluorination reactions. semanticscholar.org | High enantioselectivity, operates in environmentally benign conditions (e.g., water), sustainable. semanticscholar.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Trifluoromethyl)cyclopentan-1-amine, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves cyclization of trifluoromethyl-substituted precursors followed by amination. For example, cyclopentanone derivatives with trifluoromethyl groups can undergo reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions (pH 4–5) to yield the amine. Optimization of stoichiometry (e.g., 1.2 equivalents of amine source) and temperature (0–25°C) minimizes side products like imine intermediates . Industrial-scale methods may employ continuous flow reactors with immobilized catalysts (e.g., Pd/C) to enhance efficiency .

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS to detect intermediates. Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) ensures >95% purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology :

- NMR Spectroscopy : Use NMR to confirm trifluoromethyl group integrity (δ ≈ -60 to -70 ppm). NMR reveals cyclopentane ring proton splitting patterns (e.g., multiplet at δ 1.5–2.5 ppm for cyclopentane CH groups) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) confirms molecular ion peaks (e.g., [M+H] at m/z 168.09 for CHFN) .

- X-ray Crystallography : Resolve stereochemistry (e.g., rac-(1R,3S) vs. other isomers) using single-crystal diffraction .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions compared to non-fluorinated analogs?

- Methodology :

- Comparative Studies : React this compound with acyl chlorides (e.g., acetyl chloride) versus non-fluorinated analogs. Monitor reaction rates via kinetic assays (UV-Vis or NMR).

- Findings : The electron-withdrawing trifluoromethyl group reduces amine basicity (pK ~8.5 vs. ~10.5 for non-fluorinated analogs), slowing nucleophilic attack. This requires harsher conditions (e.g., 60°C, DMF solvent) for acylation .

- Data Contradictions : Some studies report unexpected regioselectivity due to steric effects of the trifluoromethyl group. Computational DFT analyses (e.g., Gaussian 16) can model transition states to resolve discrepancies .

Q. What strategies mitigate racemization during stereoselective synthesis of this compound enantiomers?

- Methodology :